molecular formula C19H22N2O3 B2873191 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide CAS No. 2034194-57-3

2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2873191
CAS No.: 2034194-57-3
M. Wt: 326.396
InChI Key: UWNSUOVIJPQBDZ-IBOPQAGSSA-N
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Description

2-Hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a synthetically derived acetamide compound characterized by a hydroxy-phenyl moiety and a pyridin-2-yloxy-substituted cyclohexyl group. The (1r,4r) stereochemistry of the cyclohexyl ring suggests a trans configuration, which is critical for spatial orientation in molecular interactions.

Properties

IUPAC Name

2-hydroxy-2-phenyl-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(14-6-2-1-3-7-14)19(23)21-15-9-11-16(12-10-15)24-17-8-4-5-13-20-17/h1-8,13,15-16,18,22H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNSUOVIJPQBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide typically involves several key steps:

  • Starting Materials: : Begin with commercially available cyclohexanol and pyridine derivatives.

  • Intermediate Formation: : The pyridine derivative is modified to introduce the oxy group, followed by cyclohexanol being converted to its respective halide.

  • Coupling Reaction: : The modified pyridine and cyclohexanol derivatives undergo a coupling reaction, typically facilitated by a catalyst like palladium.

  • Amidation: : The coupled product is reacted with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial synthesis might involve:

  • Large Scale Reactors: : Utilizing large-scale reactors to manage higher yields.

  • Flow Chemistry: : Employing flow chemistry to ensure continuous production and high efficiency.

  • Optimized Catalysis: : Usage of optimized catalytic systems to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, especially at the hydroxy and phenyl groups.

  • Reduction: : The acetamide group can be reduced to form amines under suitable conditions.

  • Substitution: : The pyridinyl and cyclohexyl moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, Raney nickel for hydrogenation reactions.

Major Products Formed

  • Oxidation Products: : Phenols, quinones.

  • Reduction Products: : Primary amines.

  • Substitution Products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Serves as a building block in the synthesis of more complex organic molecules.

Biology

  • Bioactivity Studies: : Used in studying the interactions of acetamide derivatives with biological targets.

Medicine

  • Drug Development: : Potential candidate for drug development due to its unique structure.

Industry

  • Catalysis: : Employed in various catalytic processes owing to its functional groups.

Mechanism of Action

The mechanism by which 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other non-covalent interactions, modulating the activity of these targets. Pathways involved might include enzymatic inhibition or activation, signal transduction modulation, and changes in cellular metabolism.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique features include:

  • (1r,4r)-cyclohexyl configuration : Optimizes spatial arrangement for interactions with biological targets like eIF2B .

Stereochemical Considerations

The (1r,4r) configuration is conserved across multiple analogs (ISRIB-A10, A13–A15, –10), indicating its importance in maintaining bioactive conformations. For example, ISRIB analogs with this configuration bind eIF2B as dimers, requiring precise spatial alignment .

Pharmacological Implications (Inferred)

  • Pyridinyloxy Group : The target’s pyridine moiety may offer better solubility and target engagement compared to purely aromatic or aliphatic substituents.
  • Hydroxy Group : Unlike halogenated analogs, the hydroxy-phenyl group could mitigate toxicity risks associated with metabolic dehalogenation.

Biological Activity

2-Hydroxy-2-phenyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O3C_{20}H_{24}N_{2}O_{3}. Its structure features a cyclohexyl group substituted with a pyridinyl ether and a phenolic hydroxyl group, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, N-(2-hydroxy phenyl) acetamide has shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of arthritis . This suggests that this compound may possess similar anti-inflammatory effects.

2. Antioxidant Properties
Compounds with hydroxyl groups are often associated with antioxidant activity. The presence of the 2-hydroxy group in this compound may enhance its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

3. Anticancer Potential
Preliminary studies on structurally related compounds indicate potential anticancer activities. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Pro-inflammatory Pathways : By modulating the expression of inflammatory cytokines.
  • Antioxidant Mechanisms : By enhancing the body's defense against oxidative stress through the neutralization of reactive oxygen species (ROS).
  • Cell Cycle Regulation : Potentially affecting pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study on N-(2-hydroxy phenyl) acetamide Demonstrated significant reduction in paw edema and inflammatory cytokines in adjuvant-induced arthritis models.
Antioxidant activity assessment Related compounds showed effective scavenging of free radicals, indicating potential for oxidative stress reduction.
Anticancer efficacy studies Certain derivatives exhibited cytotoxicity against cancer cell lines with IC50 values in low micromolar ranges.

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